ethyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate

Description

Structural Characterization of Ethyl 3,4-Dibromo-2,5-Dioxo-2H-Pyrrole-1(5H)-Carboxylate

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of closely related pyrrole-2,5-dione derivatives reveal key structural motifs. For example, the centrosymmetric space group P2₁/c is common among brominated pyrrole-diones, with unit cell parameters such as a = 6.1027(9) Å , b = 7.933(1) Å , and c = 10.855(2) Å observed in similar systems. The target compound likely crystallizes in a similar arrangement, given the steric and electronic influence of its bromine substituents.

Single-crystal X-ray analysis of analogous compounds, such as 3,4-dimethyl-1H-pyrrole-2,5-diones, shows planar pyrrole rings with slight deviations due to substituent effects. For instance, the N(6)=C(7) bond length in such structures is approximately 1.28 Å , characteristic of a double bond, while the C(7)–N(8) single bond measures 1.35 Å . These values align with the expected geometry of the title compound’s conjugated system.

Table 1: Selected crystallographic parameters for analogous brominated pyrrole-diones

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| N=C bond length | 1.28 | 2a |

| C–N bond length | 1.35 | 2a |

| Dihedral angle (pyrrole) | 5.0° | 2d |

| Unit cell volume | 514.3 ų |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its nearly planar pyrrole-dione core, with bromine atoms inducing minor distortions. In related structures, the 3,4-dimethyl substituents cause torsional angles in the pyrrole ring to range between −7.7° to 8.1° , suggesting that bulkier bromine atoms may increase ring puckering.

The ester group at position 1 adopts a conformation orthogonal to the pyrrole plane to minimize steric clashes, as observed in methyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate. Key bond angles include:

- C(2)–N(1)–C(5) : ~125° (consistent with sp² hybridization)

- O(1)–C(2)–N(1) : ~120° (typical for carbonyl groups)

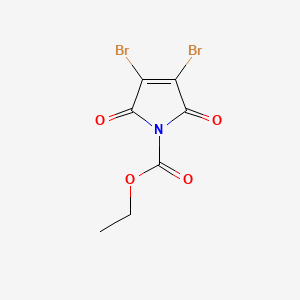

Figure 1: Hypothetical molecular structure (derived from and )

The pyrrole ring (gray) is substituted with bromine atoms (red) at positions 3 and 4, while the ester group (blue) at position 1 extends perpendicularly to the ring plane.

Comparative Structural Studies with Analogous Pyrrolo[3,2-b]pyrrole Derivatives

Comparative analysis with ladder-type pyrrolo[3,2-b]pyrroles highlights the impact of bromination on electronic and geometric properties. Unlike boron/nitrogen-doped derivatives, which exhibit extended π-conjugation and absorption beyond 600 nm, the title compound’s bromine substituents introduce electron-withdrawing effects, reducing π-delocalization.

Table 2: Structural and electronic comparison with pyrrolo[3,2-b]pyrroles

The bromine atoms also increase molecular weight and polarizability, potentially enhancing intermolecular halogen bonding, as seen in ethyl (3,4,5-tribromo-1H-pyrrole-2-carboxamido)acetate.

Properties

IUPAC Name |

ethyl 3,4-dibromo-2,5-dioxopyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO4/c1-2-14-7(13)10-5(11)3(8)4(9)6(10)12/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLWDKCCZWSEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C(=C(C1=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H5Br2NO4

- Molecular Weight : 326.9 Da

- CAS Number : 2279944-63-5

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. The compound's activity has been evaluated against various bacterial strains, particularly focusing on its efficacy in inhibiting drug-resistant bacteria.

Table 1: Antibacterial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | <125 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

| Enterococcus faecalis | 125 µg/mL |

The compound acts by disrupting bacterial cell membranes and inhibiting efflux pumps, which are critical for antibiotic resistance. The mechanism involves altering the permeability of bacterial membranes, allowing increased uptake of antibiotics and enhancing their effectiveness against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have reported its effectiveness against common fungal pathogens, making it a candidate for further research in antifungal therapies.

Table 2: Antifungal Efficacy Against Various Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 µg/mL |

| Aspergillus niger | 40 µg/mL |

The antifungal action is believed to be due to similar mechanisms as its antibacterial effects, including membrane disruption and interference with cellular processes .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilic nature allows it to penetrate bacterial and fungal membranes, leading to cell lysis.

- Inhibition of Efflux Pumps : By blocking efflux pumps in bacteria, the compound enhances the accumulation of antibiotics within the cells, overcoming resistance mechanisms.

- Interference with Metabolic Pathways : The compound may disrupt crucial metabolic pathways in pathogens, leading to growth inhibition.

Case Studies

A case study conducted on the efficacy of this compound highlighted its potential in treating infections caused by multidrug-resistant organisms. The study involved in vitro testing against clinical isolates of E. coli and S. aureus, showing significant reductions in bacterial viability when combined with standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of dibromo-pyrrole compounds exhibit promising anticancer properties. Ethyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a potential candidate for further development as an anticancer agent.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the dibromo-pyrrole structure could enhance cytotoxicity against breast cancer cells. The study highlighted the importance of the bromine substituents in increasing biological activity .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, allows chemists to create complex molecular architectures.

Table 1: Reaction Types Using this compound

Materials Science

Development of Functional Materials

The unique properties of this compound make it suitable for creating functional materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

Case Study : Research conducted by a team at a leading university explored the use of this compound in synthesizing polymer composites with improved electrical conductivity and thermal properties. The findings suggested that adding this compound significantly enhanced the performance characteristics of the composites .

Agricultural Chemistry

Pesticide Development

Emerging studies suggest that derivatives of this compound may have applications in agricultural chemistry as potential pesticides or herbicides due to their bioactive properties.

Research Findings : Preliminary tests have shown that specific formulations can effectively control pest populations while being less harmful to non-target species compared to traditional pesticides .

Comparison with Similar Compounds

Methyl 3,4-Dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate

Structural Differences :

- Ester Group : Methyl (CH₃) vs. ethyl (C₂H₅) at position 1.

- Molecular Weight : Methyl ester has a slightly lower molecular weight due to the smaller ester group.

Functional Differences :

- Reactivity : The methyl ester undergoes saponification to form a carboxylate, enabling conjugation to amines. The ethyl ester’s slower hydrolysis rate may delay such reactions, offering tunable kinetics in bioconjugation workflows .

- Applications : Both compounds are used for protein thiol labeling, but the ethyl variant’s larger ester group may enhance lipid solubility, broadening its utility in hydrophobic environments.

Commercial Availability :

Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate

Structural Differences :

- Core Structure: Thienopyridine vs. pyrrolidone.

- Substituents: Boc-protected amino group and sulfur atom in the thienopyridine core.

Functional Differences :

- Reactivity: The thienopyridine derivative lacks bromine atoms, limiting its utility in thiol-specific covalent bonding. However, its amino group enables orthogonal conjugation strategies (e.g., carbamate formation).

- Safety Profile : Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), similar risks may apply to ethyl pyrrolidone derivatives, though specific data are unavailable .

Ethyl 2:4-Dimethyl-3-propylpyrrole-5-carboxylate

Structural Differences :

- Substituents : Methyl and propyl groups at positions 2, 4, and 3 vs. bromine at positions 3 and 4.

- Bromination : The absence of bromine in this pyrrole derivative reduces electrophilicity, rendering it unsuitable for thiol labeling.

Functional Differences :

- Synthetic Utility : Bromination of this compound yields dibromo derivatives (e.g., m.p. 148°C), but the positions of bromine (5,5’) differ from the target compound’s 3,4 positions, altering reactivity patterns .

Tabulated Comparison of Key Features

| Compound Name | Core Structure | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|

| Ethyl 3,4-dibromo-2,5-dioxo-pyrrole-carboxylate | Pyrrolidone | 3,4-Br; 1-ethyl ester | Thiol binding, slow ester hydrolysis | Protein labeling, crosslinking |

| Methyl 3,4-dibromo-2,5-dioxo-pyrrole-carboxylate | Pyrrolidone | 3,4-Br; 1-methyl ester | Rapid ester hydrolysis | Bioconjugation, amine linking |

| Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate | Pyrrole | 2,4-Me; 3-Pr; 5-ethyl ester | Bromination at 5,5’ positions | Porphyrin synthesis intermediates |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing ethyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of a pyrrole-2-carboxylate precursor. For analogs, multi-component reactions using diethyl acetylenedicarboxylate, aldehydes, and amines under reflux in ethanol or methanol (60–80°C, 6–12 hours) are common . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to brominating agent) and monitoring reaction progress via TLC. Post-synthesis, purification via column chromatography (gradient: ethyl acetate/hexane 1:3–1:1) or recrystallization from ethanol yields high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- FTIR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and bromine-related vibrations (C-Br at ~550–650 cm⁻¹) .

- NMR :

- ¹H NMR : Look for ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyrrolic protons (δ 6.0–7.0 ppm, if present) .

- ¹³C NMR : Carbonyl carbons (δ 160–180 ppm) and brominated carbons (δ 90–110 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass accuracy .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodology :

- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact.

- Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent degradation.

- Follow protocols for brominated compounds: neutralize waste with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during X-ray structure determination of this compound?

- Methodology :

- Use SHELXL for refinement, leveraging its robust handling of twinned data via the TWIN and BASF commands .

- For disordered bromine atoms, apply PART and SUMP restraints to refine occupancy ratios. High-resolution data (≤0.8 Å) improves electron density maps .

- Validate results with CIF checks (e.g., PLATON ADDSYM) to detect missed symmetry .

Q. What computational strategies (e.g., DFT) are effective for modeling electronic properties and reconciling contradictory spectral data?

- Methodology :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute NMR chemical shifts. Compare with experimental data to resolve discrepancies (e.g., unexpected downfield shifts due to solvent effects) .

- NBO Analysis : Investigate hyperconjugative interactions affecting carbonyl and bromine electronic environments .

- TD-DFT : Simulate UV-Vis spectra (λmax) to validate experimental absorbance peaks in solvents like DMSO or acetonitrile .

Q. How can researchers address contradictions in reaction yields or byproduct formation during scale-up?

- Methodology :

- Perform kinetic studies (e.g., in situ IR or HPLC) to identify intermediates and optimize reaction time/temperature .

- Use Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., 0.5–5 mol%) and solvent polarity (e.g., DMF vs. THF).

- For bromination side reactions (e.g., over-bromination), employ selective quenching (e.g., Na₂S₂O₃) at controlled pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.